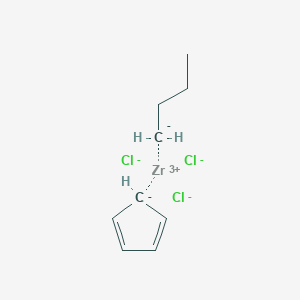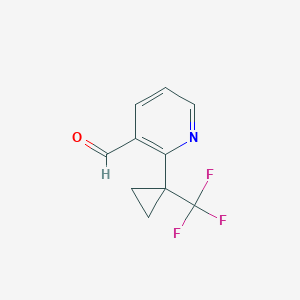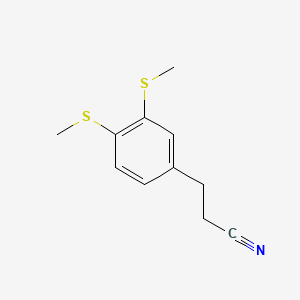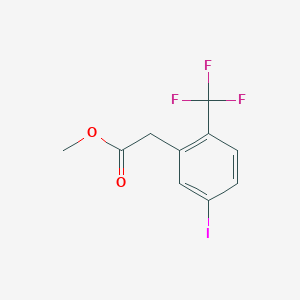
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” is an organometallic complex that features zirconium as the central metal atom coordinated with cyclopenta-1,3-diene and trichloride ligands. This compound is part of a broader class of metallocenes, which are known for their stability and catalytic properties. The inclusion of butane in the name suggests a possible interaction or presence of butane in the synthesis or structure of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of butane. One common method involves the use of lithium dimethylamino and zirconocene trichloride as reaction raw materials. The tetrahydrofuran solution of lithium dimethylamino is slowly dripped into a tetrahydrofuran solution of zirconocene trichloride at a temperature of 0-5°C. After stirring for an hour, the reaction mixture is heated and refluxed at 66°C for two hours. The reaction is then brought back to room temperature, followed by anhydrous anaerobic filtration, decompression, and desolventizing to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods are common in the production of zirconium-containing thin films, which are essential in semiconductor manufacturing .
化学反应分析
Types of Reactions
“butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming six-membered rings through [4 + 2] cycloaddition.
Substitution Reactions: The trichloride ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electron-donating and electron-attracting groups, which facilitate the cycloaddition reactions. Conditions such as temperature control and the presence of specific catalysts are crucial for these reactions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienes and metallocene complexes, which have significant applications in catalysis and material science .
科学研究应用
Chemistry
In chemistry, “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” is used as a catalyst in various organic transformations. Its stability and reactivity make it an essential component in the synthesis of complex organic molecules .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives and related metallocenes have been explored for their potential in drug delivery and as anticancer agents .
Industry
In the industrial sector, the compound is used in the production of high-dielectric materials for semiconductors. Its role in the CVD and ALD processes makes it indispensable in the manufacturing of advanced electronic components .
作用机制
The mechanism of action of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” involves the coordination of the zirconium center with the cyclopenta-1,3-diene and trichloride ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the activation of small molecules and the facilitation of electron transfer processes .
相似化合物的比较
Similar Compounds
Titanocene Dichloride:
Ferrocene: Another metallocene, ferrocene, is known for its stability and use in various chemical reactions.
Uniqueness
The uniqueness of “butane;cyclopenta-1,3-diene;zirconium(3+);trichloride” lies in its specific coordination environment and the presence of butane, which may influence its reactivity and stability. Compared to other metallocenes, its zirconium center provides distinct catalytic properties and applications in high-dielectric materials .
属性
分子式 |
C9H14Cl3Zr-2 |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-5H;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI 键 |
WBCFUOUMMPYMEL-UHFFFAOYSA-K |
规范 SMILES |
CCC[CH2-].[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Zr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)


![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)

![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)


